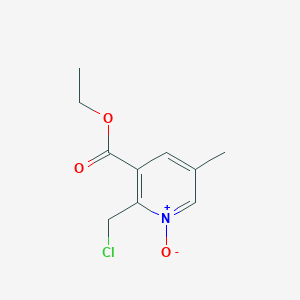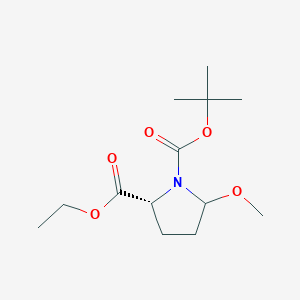![molecular formula C6H7N3S B13980395 1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine CAS No. 512174-80-0](/img/structure/B13980395.png)
1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine is a heterocyclic compound that features a unique fusion of thiazole and triazepine rings
Méthodes De Préparation
The synthesis of 1H-[1,3]thiazolo[4,3-d][1,2,5]triazepine typically involves cyclization reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . This reaction leads to the formation of the thiazole ring, which subsequently undergoes cyclization to form the triazepine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1H-[1,3]thiazolo[4,3-d][1,2,5]triazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-[1,3]thiazolo[4,3-d][1,2,5]triazepine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1H-[1,3]thiazolo[4,3-d][1,2,5]triazepine can be compared with other similar heterocyclic compounds, such as:
1,2,4-Triazepines: These compounds also feature a triazepine ring but differ in the position of the nitrogen atoms.
Thiadiazoles: These compounds contain a thiazole ring fused with a diazole ring, exhibiting different biological activities.
Thiazoles: Simple thiazole compounds lack the additional triazepine ring but share some chemical properties.
The uniqueness of 1H-[1,3]thiazolo[4,3-d][1,2,5]triazepine lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
512174-80-0 |
|---|---|
Formule moléculaire |
C6H7N3S |
Poids moléculaire |
153.21 g/mol |
Nom IUPAC |
1,7-dihydro-[1,3]thiazolo[4,3-d][1,2,5]triazepine |
InChI |
InChI=1S/C6H7N3S/c1-2-9-5-10-4-6(9)3-8-7-1/h1-2,4H,3,5H2 |
Clé InChI |
GZCKKUWGGKJYBO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CSCN2C=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)







![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
